N-[(5-methylfuran-2-yl)methyl]docosanamide
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Overview
Description
“N-[(5-methylfuran-2-yl)methyl]docosanamide” is a complex organic compound. It contains a docosanamide group (a long chain amide), and a 5-methylfuran-2-yl group (a type of aromatic heterocycle). The exact properties of this compound would depend on the specifics of its structure and the arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 5-methylfuran compound with a docosanoyl chloride or similar acid chloride, in the presence of a base. This is a standard method for forming amide bonds .Molecular Structure Analysis
The molecular structure of this compound would be quite large due to the docosanamide group, which contains 22 carbon atoms. The 5-methylfuran-2-yl group is a five-membered ring with an oxygen atom, and would contribute to the compound’s aromaticity .Chemical Reactions Analysis
As an amide, this compound could participate in various reactions. For example, under acidic or basic conditions, it could undergo hydrolysis to form a carboxylic acid and an amine. The 5-methylfuran-2-yl group could also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The long alkyl chain would likely make the compound hydrophobic .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]docosanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(30)29-25-27-24-23-26(2)31-27/h23-24H,3-22,25H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTPZIBXYFZYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCC1=CC=C(O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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